N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide
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Overview
Description
N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethyl-substituted oxazole ring attached to a propane-1-sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the cyclization of α-haloketones with amides or nitriles under basic conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of oxazole derivatives, including N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfafurazole: A sulfonamide antibacterial with a dimethyl-isoxazole substituent.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Uniqueness
N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C8H14N2O3S |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H14N2O3S/c1-4-5-14(11,12)10-8-6(2)7(3)9-13-8/h10H,4-5H2,1-3H3 |
InChI Key |
SYTYRUWGPTYQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=NO1)C)C |
Origin of Product |
United States |
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